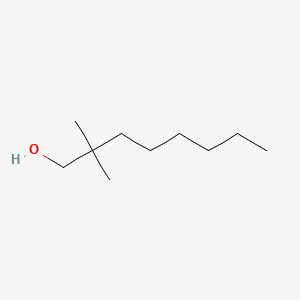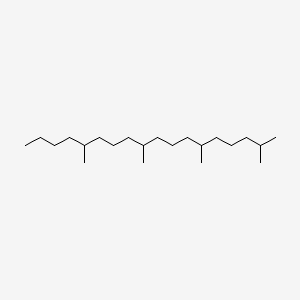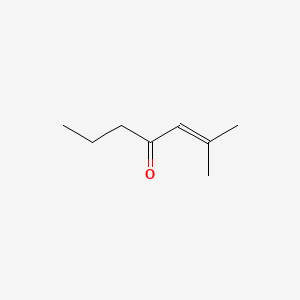
2-Methyl-2-hepten-4-one
Descripción general
Descripción
2-Methyl-2-hepten-4-one is a natural product found in Aspalathus linearis with data available.
Aplicaciones Científicas De Investigación
1. Flavor Compound Formation in Hazelnuts
2-Methyl-2-hepten-4-one plays a significant role in the flavor profile of hazelnuts. A study found that this compound is present in much higher quantities in roasted hazelnut oil compared to unroasted oil. Thermal treatment significantly increases its concentration, indicating its formation from a precursor during heat treatment (Pfnuer et al., 1999).
2. Atmospheric Chemistry and Environmental Impact
Research has explored the reactions of similar compounds like 6-Methyl-5-hepten-2-one in the atmosphere. It reacts with OH radicals, NO3 radicals, and O3, which is important for understanding its environmental impact and behavior in atmospheric chemistry (Smith et al., 1996).
3. Catalysis and Chemical Reactions
This compound has been used in studies focusing on chemoselective flow hydrogenation over nano-nickel catalysts. These studies are significant in fine-tuning chemical reactions for industrial applications, particularly in enhancing selectivity for C-C or C-O bond hydrogenation (Zienkiewicz-Machnik et al., 2017).
4. Biotechnology and Synthesis Applications
In biotechnological applications, this compound has been used in the continuous process of reducing it to sulcatol using alcohol dehydrogenase. This process demonstrates the potential of using this compound in various synthetic pathways (Röthig et al., 1990).
5. Role in Food Science and Analysis
The compound's significance in food science is evident in its identification as a major volatile component in certain fruits. Its quantification and analysis in fruits like tomatoes are essential for understanding flavor profiles and consumer preferences (Zhou et al., 2021).
Propiedades
Número CAS |
22319-24-0 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.2 g/mol |
Nombre IUPAC |
2-methylhept-2-en-4-one |
InChI |
InChI=1S/C8H14O/c1-4-5-8(9)6-7(2)3/h6H,4-5H2,1-3H3 |
Clave InChI |
FKMGZMDLSNOJPQ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C=C(C)C |
SMILES canónico |
CCCC(=O)C=C(C)C |
| 22319-24-0 | |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,9S,12S)-4,13-Dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol](/img/structure/B1615856.png)
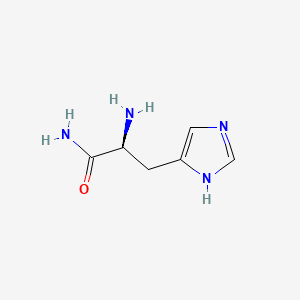
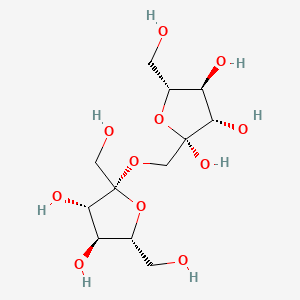
![5-Heptyl-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B1615860.png)


